3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid
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Overview
Description
3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid is a complex organic compound with a unique structure that combines a phenylsulfonyl group, an amino group, a phenoxy group, and a thiophene carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced by reacting a phenyl compound with a sulfonyl chloride in the presence of a base.
Phenoxy Group Introduction: The phenoxy group can be introduced via an etherification reaction, where a phenol reacts with an alkyl halide.
Thiophene Carboxylic Acid Formation: The thiophene ring can be synthesized through a cyclization reaction, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly for its anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(Phenylsulfonyl)amino]phenol: Similar structure but lacks the thiophene carboxylic acid group.
2-Thiophenecarboxylic acid: Contains the thiophene carboxylic acid group but lacks the phenylsulfonyl and amino groups.
Phenylsulfonyl chloride: Contains the phenylsulfonyl group but lacks the amino, phenoxy, and thiophene carboxylic acid groups.
Uniqueness
3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[4-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5S2/c19-17(20)16-15(10-11-24-16)23-13-8-6-12(7-9-13)18-25(21,22)14-4-2-1-3-5-14/h1-11,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYLMMYZPCXXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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